molecular formula C10H7F4IO2 B11831437 2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane

2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B11831437
M. Wt: 362.06 g/mol
InChI Key: UCWUQRBGMXECCS-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by the introduction of the trifluoromethyl group and the formation of the dioxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: The presence of halogens allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms, along with the trifluoromethyl group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile
  • 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
  • 4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)methanol

Uniqueness

Compared to similar compounds, 2-(4-Fluoro-3-iodo-2-(trifluoromethyl)phenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7F4IO2

Molecular Weight

362.06 g/mol

IUPAC Name

2-[4-fluoro-3-iodo-2-(trifluoromethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H7F4IO2/c11-6-2-1-5(9-16-3-4-17-9)7(8(6)15)10(12,13)14/h1-2,9H,3-4H2

InChI Key

UCWUQRBGMXECCS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)I)C(F)(F)F

Origin of Product

United States

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